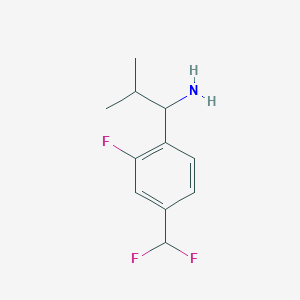
4-Amino-3-bromo-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-methylpyridin-2(1H)-one followed by amination. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: Introducing an amino group using reagents like ammonia or an amine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-bromo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups on the pyridine ring.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a building block for bioactive molecules or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one would depend on its specific biological or chemical context. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-chloro-1-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
4-Amino-3-iodo-1-methylpyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
4-Amino-3-methyl-1-methylpyridin-2(1H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can impart unique reactivity and properties compared to its chloro, iodo, or methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C6H7BrN2O |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
4-amino-3-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,8H2,1H3 |
Clé InChI |
ZSTDIVFWLAZMQH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C(C1=O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)






